molecular formula C9H17F2NO B2457400 3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol CAS No. 2228149-00-4

3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol

Cat. No. B2457400
CAS RN: 2228149-00-4
M. Wt: 193.238
InChI Key: UIMWYJWHKWCASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol involves the inhibition of FAAH, which leads to an increase in endocannabinoid levels. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol are primarily related to its inhibition of FAAH and subsequent increase in endocannabinoid levels. This can lead to various effects such as pain relief, anti-inflammatory effects, and anxiolytic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol in lab experiments include its selectivity for FAAH inhibition, its potential therapeutic applications, and its relatively simple synthesis method. However, its limitations include potential toxicity and the need for further research to fully understand its effects and potential side effects.

Future Directions

The potential future directions for research on 3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol include further studies on its potential therapeutic applications, exploration of its effects on other physiological systems, and investigation of its potential side effects and toxicity. Additionally, research on the development of more selective FAAH inhibitors and alternative methods of increasing endocannabinoid levels may also be explored.

Synthesis Methods

The synthesis of 3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol involves the reaction of 4,4-difluorocyclohexanone with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The resulting product is then treated with sodium borohydride to yield 3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol.

Scientific Research Applications

3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol has been studied for its potential applications in various fields of scientific research. It has been found to be an effective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition can lead to an increase in endocannabinoid levels, which has potential therapeutic applications in the treatment of various disorders such as pain, anxiety, and inflammation.

properties

IUPAC Name

3-amino-3-(4,4-difluorocyclohexyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F2NO/c10-9(11)4-1-7(2-5-9)8(12)3-6-13/h7-8,13H,1-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMWYJWHKWCASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(CCO)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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